ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate
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Overview
Description
Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of an ethyl ester group, an imidazole ring, and a nitro group attached to a benzene ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate typically involves the condensation of an appropriate benzaldehyde derivative with an imidazole derivative under specific reaction conditions. One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yield. For example, the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst can be used to produce imidazole derivatives on a large scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Properties
IUPAC Name |
ethyl 2-imidazol-1-yl-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-9(15(17)18)3-4-11(10)14-6-5-13-8-14/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZBRGPLOGKWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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